BenchChemオンラインストアへようこそ!

RO1138452

IP receptor pharmacology pseudo-irreversible antagonism sustained target engagement

RO1138452 is a potent, pseudo-irreversible IP receptor antagonist with sustained receptor blockade, critical for differentiating IP-mediated effects in inflammation and vasorelaxation. Its unique selectivity profile (pKi 9.3 on IP; affinity for I2/PAF) ensures robust, reproducible data. Validate your IP receptor studies with this high-purity tool.

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
CAS No. 221529-58-4
Cat. No. B1680659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO1138452
CAS221529-58-4
Synonyms(2-(4-(4-isopropoxybenzyl)-phenylamino) imidazoline)
CAY 10441
CAY-10441
CAY10441
RO1138452
Molecular FormulaC19H23N3O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3
InChIInChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22)
InChIKeyGYYRMJMXXLJZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RO1138452 (CAS 221529-58-4): A Selective IP Receptor Antagonist for Preclinical Research and Drug Discovery


RO1138452, also known as CAY10441, is a potent and selective antagonist of the prostacyclin (IP) receptor. This small molecule compound belongs to the 2-(phenylamino)-imidazoline class and acts as an orthosteric antagonist at the human and rat IP receptor [1]. RO1138452 demonstrates high affinity for IP receptors, with pKi values of 9.3 ± 0.1 in human platelets and 8.7 ± 0.06 in a recombinant IP receptor system [1]. The compound is orally bioavailable and has been extensively characterized for its analgesic and anti-inflammatory potential in preclinical models [2]. RO1138452 is a valuable tool compound for investigating the role of the prostacyclin-IP receptor axis in physiological and pathophysiological processes, including inflammation, nociception, and cardiovascular function.

RO1138452 (CAS 221529-58-4): Why Generic IP Antagonists Cannot Substitute for RO1138452 in Targeted Research


Generic substitution with other IP receptor antagonists is not scientifically sound due to critical differences in pharmacological properties and selectivity profiles. RO1138452 exhibits a unique pseudo-irreversible binding mechanism, characterized by an insurmountable antagonism that is not reversed even after a 20-hour washout period [1]. This is in stark contrast to the surmountable competitive antagonism displayed by many other IP antagonists. Furthermore, while RO3244794 is a structurally distinct IP antagonist, it demonstrates significantly lower potency (pKi of 7.7 vs 9.3 in human platelets) and a different selectivity profile, being more selective for IP receptors but lacking the I2 and PAF receptor affinity that may contribute to RO1138452's broader pharmacological effects [2]. These distinctions mean that experimental outcomes obtained with RO1138452 cannot be reliably extrapolated to other IP antagonists, and substituting compounds may lead to misinterpretation of the IP receptor's role in specific physiological or pathological contexts.

RO1138452 (CAS 221529-58-4) Product-Specific Quantitative Evidence: Head-to-Head Comparator Data for Informed Scientific Procurement


Pseudo-Irreversible Antagonism: RO1138452 Provides Prolonged IP Receptor Blockade Unreversed by Washout Compared to Competitive Antagonists

RO1138452 acts as a pseudo-irreversible antagonist at the human IP receptor, exhibiting insurmountable antagonism that is not reversed even after a 20-hour washout period. In BEAS-2B human airway epithelial cells stably transfected with a cAMP-response element (CRE) luciferase reporter, the degree by which RO1138452 antagonized taprostene-induced CRE-dependent transcription was not reversed over a 20-hour washout period [1]. This contrasts with typical competitive antagonists like RO3244794, which exhibit surmountable antagonism in functional assays [2]. The prolonged receptor occupancy provides sustained target engagement, making RO1138452 a unique tool for studies requiring durable IP receptor blockade without the need for continuous compound exposure.

IP receptor pharmacology pseudo-irreversible antagonism sustained target engagement

Superior Potency at Native and Recombinant IP Receptors: RO1138452 vs. RO3244794

RO1138452 demonstrates significantly higher affinity for the human IP receptor compared to RO3244794 in both native human platelets and a recombinant IP receptor system. In human platelet membranes, the pKi for RO1138452 was 9.3 ± 0.1, whereas RO3244794 exhibited a pKi of 7.7 ± 0.03 [1]. This represents a ~40-fold difference in affinity. In a recombinant human IP receptor system, RO1138452 had a pKi of 8.7 ± 0.06 compared to 6.9 ± 0.1 for RO3244794 [1]. This consistent potency advantage across assay platforms confirms RO1138452 as the more potent IP receptor antagonist.

IP receptor binding affinity potency comparison platelet pharmacology

Differential Selectivity Profile: RO1138452 Offers Broader Target Engagement Compared to Highly Selective RO3244794

RO1138452 exhibits a distinct selectivity profile compared to RO3244794. While both compounds are potent IP receptor antagonists, RO1138452 also displays significant affinity for imidazoline 2 (I2) receptors (pKi = 8.3) and platelet-activating factor (PAF) receptors (pKi = 7.9) [1]. In contrast, RO3244794 is highly selective for the IP receptor, with pKi values for EP1 (<5), EP3 (5.38), EP4 (5.74), and TP (5.09) [1]. This difference in selectivity may be critical depending on the research question: RO3244794 provides cleaner IP receptor-specific interrogation, while RO1138452 may better recapitulate broader pharmacological effects involving I2 and PAF receptors.

receptor selectivity off-target activity pharmacological profiling

Differential Blockade of Prostacyclin Analogue-Induced Vasorelaxation: Quantified Differences in Maximum Response Reduction

RO1138452 differentially inhibits vasorelaxation induced by various prostacyclin analogues in rat tail artery. At a fixed concentration, RO1138452 significantly reduced the maximum relaxation response to cicaprost by 51%, iloprost by 66%, and treprostinil by 37% (P<0.01 for all comparisons) [1]. This differential inhibition highlights that the contribution of IP receptors to vasorelaxation varies depending on the agonist, and that RO1138452 can be used to dissect the IP receptor component of complex pharmacological responses.

vascular pharmacology prostacyclin analogues functional antagonism

In Vivo Analgesic and Anti-Inflammatory Efficacy: Comparable Potency to RO3244794 with Slightly Different Dose-Response Profiles

RO1138452 and RO3244794 both demonstrate significant analgesic and anti-inflammatory activity in rat models, with comparable efficacy but slightly different dose-response profiles. RO1138452 (1-10 mg/kg, i.v.) and RO3244794 (1-30 mg/kg, i.v.) significantly reduced acetic acid-induced abdominal constrictions. Similarly, RO1138452 (3-100 mg/kg, p.o.) and RO3244794 (0.3-30 mg/kg, p.o.) significantly reduced carrageenan-induced mechanical hyperalgesia and edema formation [1]. Notably, RO3244794 also reduced chronic joint discomfort induced by monoiodoacetate at 1 and 10 mg/kg p.o., an endpoint not reported for RO1138452. This suggests that while both compounds are effective in acute inflammatory pain, RO3244794 may have additional utility in chronic inflammatory pain models.

in vivo pharmacology pain models anti-inflammatory activity

Optimal Application Scenarios for RO1138452 (CAS 221529-58-4) in Preclinical Research and Drug Discovery


Investigating the Role of IP Receptors in Inflammatory Airway Diseases

RO1138452 is ideally suited for studies examining the prostacyclin-IP receptor axis in airway inflammation. Its pseudo-irreversible antagonism [1] ensures sustained IP receptor blockade in cultured human airway epithelial cells (BEAS-2B) and primary cultures, allowing for the dissection of IP receptor-mediated regulation of proinflammatory chemokines like CXCL9 and CXCL10 [1]. This is particularly valuable in asthma and COPD research where chronic inflammation is a key feature.

Pharmacological Dissection of Prostacyclin Analogue Effects in Vascular Tissues

In cardiovascular pharmacology, RO1138452 serves as an essential tool to differentiate IP receptor-dependent vs. -independent vasorelaxant effects of prostacyclin mimetics. Studies in isolated blood vessels, such as rat tail artery and human pulmonary artery, have demonstrated that RO1138452 can quantify the IP receptor contribution to relaxation induced by agents like cicaprost, iloprost, and treprostinil [2]. This application is critical for understanding the mechanisms of action of clinically used prostacyclin analogues.

Acute Inflammatory Pain and Nociception Research

RO1138452 is a validated tool for studying the role of IP receptors in acute nociception and inflammation. In vivo administration (1-10 mg/kg i.v. or 3-100 mg/kg p.o.) significantly reduces pain behaviors in models such as acetic acid-induced writhing and carrageenan-induced hyperalgesia [3]. Its oral bioavailability and demonstrated efficacy in rats make it suitable for behavioral pharmacology studies focusing on the prostacyclin pathway in pain.

Comparative Pharmacology Studies with RO3244794 to Differentiate IP Receptor-Mediated vs. I2/PAF Receptor-Mediated Effects

Given their distinct selectivity profiles, RO1138452 and RO3244794 are frequently used in tandem as comparator compounds. RO1138452, with its additional affinity for I2 and PAF receptors (pKi = 8.3 and 7.9, respectively) [3], can be contrasted with the highly IP-selective RO3244794 to determine whether observed pharmacological effects are mediated solely by IP receptors or involve these additional targets. This comparative approach is essential for target validation and mechanism-of-action studies in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO1138452

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.